3-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
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Description
This compound is a benzamide derivative with a propyl-tetrahydroquinoline substituent. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They have a wide range of applications in the field of medicine due to their bioactive properties . Tetrahydroquinolines, on the other hand, are a class of organic compounds that are derivatives of quinoline. They are known to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis Techniques and Mechanisms
- The Bischler–Napieralski isoquinoline synthesis involves the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides to produce 7-methoxy-1-phenyl-3,4-dihydroisoquinolines alongside 6-methoxy-1-phenyl-3,4-dihydroisoquinolines as an abnormal reaction product, highlighting a pathway for generating tetrahydroquinoline derivatives through specific reaction mechanisms (Doi, Shirai, & Sato, 1997).
- Novel syntheses of 1,2,3,4-tetrahydroquinolines (TQs) have been achieved via intramolecular cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides utilizing the Pummerer reaction, offering an efficient and convenient method for TQ synthesis (Toda, Sakagami, & Sano, 1999).
Receptor Ligands and Biological Applications
- Sigma-2 receptors play a significant role in tumor diagnosis and treatment, with certain derivatives demonstrating high affinity at these receptors, suggesting potential for tumor diagnostic applications and PET tracer development (Abate et al., 2011).
- Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, indicating their potential use in studying apamin-sensitive Ca2+-activated K+ channels (Graulich et al., 2006).
Properties
IUPAC Name |
3-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-13-24-14-5-7-18-15-17(9-10-21(18)24)11-12-23-22(25)19-6-4-8-20(16-19)26-2/h4,6,8-10,15-16H,3,5,7,11-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMALOSHUNNOZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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